molecular formula C11H12O4 B012987 2,5-Dihydroxy-3-(3-methylbut-2-enyl)cyclohexa-2,5-diene-1,4-dione CAS No. 103425-30-5

2,5-Dihydroxy-3-(3-methylbut-2-enyl)cyclohexa-2,5-diene-1,4-dione

Cat. No. B012987
M. Wt: 208.21 g/mol
InChI Key: LNPOBZXHXCFWNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Dihydroxy-3-(3-methylbut-2-enyl)cyclohexa-2,5-diene-1,4-dione, commonly known as Menadione, is a synthetic form of vitamin K. It is a yellow crystalline powder that is soluble in ethanol and insoluble in water. Menadione is used in the food industry as a colorant and as a vitamin supplement in animal feed. It is also used in the pharmaceutical industry for the treatment of vitamin K deficiency.

Mechanism Of Action

Menadione acts as a cofactor in the synthesis of clotting factors and bone proteins. It is converted to menaquinone-4 (MK-4) in the body, which is involved in the activation of osteocalcin, a protein that is essential for bone health. Menadione also has antioxidant properties and can protect cells from oxidative damage.

Biochemical And Physiological Effects

Menadione has been shown to have a wide range of physiological effects. It can stimulate the production of red blood cells, improve bone density, and reduce the risk of fractures. Menadione has also been shown to improve cognitive function and reduce the risk of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

Menadione has several advantages for lab experiments. It is stable under normal laboratory conditions and can be easily synthesized. Menadione is also relatively inexpensive compared to other vitamin K analogs. However, Menadione has some limitations. It can be toxic at high doses and can cause hemolytic anemia in some individuals.

Future Directions

There are several future directions for research on Menadione. One area of interest is the use of Menadione as a cancer therapy. Researchers are investigating the mechanisms by which Menadione induces apoptosis in cancer cells and how it can be used in combination with other drugs to improve cancer treatment outcomes. Another area of interest is the role of Menadione in bone health. Researchers are investigating the effects of Menadione on bone density and the potential use of Menadione as a treatment for osteoporosis. Finally, researchers are investigating the potential use of Menadione as a cognitive enhancer and its effects on brain function.

Synthesis Methods

Menadione can be synthesized by the condensation of 2-methyl-1,4-naphthoquinone with acetone. The reaction is catalyzed by an acid and the product is purified by recrystallization.

Scientific Research Applications

Menadione has been extensively studied for its role in blood clotting and bone metabolism. It is also being investigated for its potential use in cancer therapy. Menadione has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer treatment.

properties

CAS RN

103425-30-5

Product Name

2,5-Dihydroxy-3-(3-methylbut-2-enyl)cyclohexa-2,5-diene-1,4-dione

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

2,5-dihydroxy-3-(3-methylbut-2-enyl)cyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C11H12O4/c1-6(2)3-4-7-10(14)8(12)5-9(13)11(7)15/h3,5,12,15H,4H2,1-2H3

InChI Key

LNPOBZXHXCFWNX-UHFFFAOYSA-N

SMILES

CC(=CCC1=C(C(=O)C=C(C1=O)O)O)C

Canonical SMILES

CC(=CCC1=C(C(=O)C=C(C1=O)O)O)C

synonyms

2,5-Cyclohexadiene-1,4-dione,2,5-dihydroxy-3-(3-methyl-2-butenyl)-(9CI)

Origin of Product

United States

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